
(R)-1-(3-bromo-5-chlorophenyl)pentan-1-amine
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Overview
Description
®-1-(3-bromo-5-chlorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a bromine atom at the 3-position and a chlorine atom at the 5-position of a phenyl ring, attached to a pentan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3-bromo-5-chlorobenzene.
Formation of Intermediate: The benzene derivative undergoes a Friedel-Crafts alkylation with a suitable alkyl halide to introduce the pentyl chain.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under conditions that favor the formation of the primary amine.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Catalytic Hydrogenation: To reduce any intermediate nitro groups to amines.
Continuous Flow Reactors: To enhance the efficiency and yield of the reaction.
Purification: Techniques such as crystallization or chromatography to obtain the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can undergo reduction reactions to form secondary or tertiary amines.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAl
Properties
Molecular Formula |
C11H15BrClN |
---|---|
Molecular Weight |
276.60 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-5-chlorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15BrClN/c1-2-3-4-11(14)8-5-9(12)7-10(13)6-8/h5-7,11H,2-4,14H2,1H3/t11-/m1/s1 |
InChI Key |
SINWBMWBWZZWOE-LLVKDONJSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC(=CC(=C1)Br)Cl)N |
Canonical SMILES |
CCCCC(C1=CC(=CC(=C1)Br)Cl)N |
Origin of Product |
United States |
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